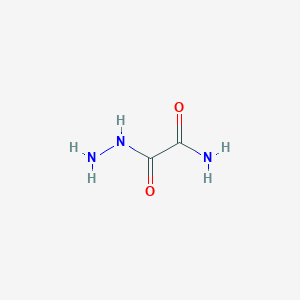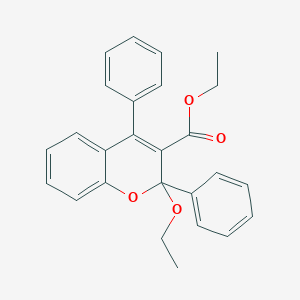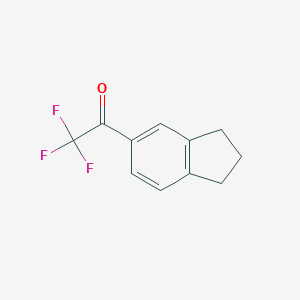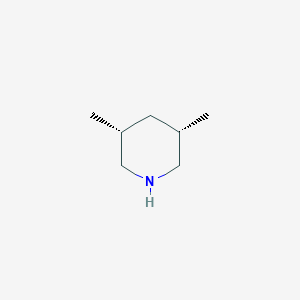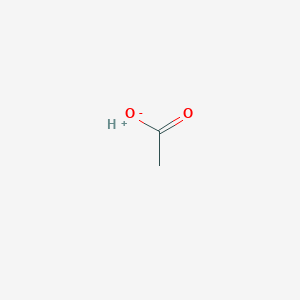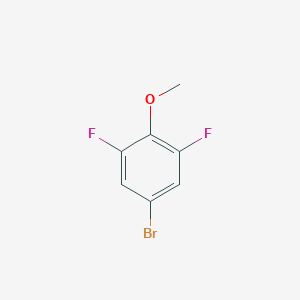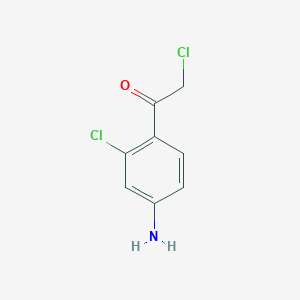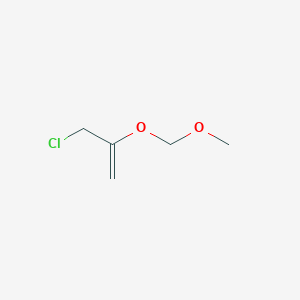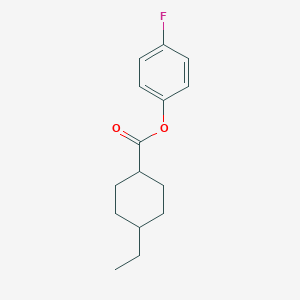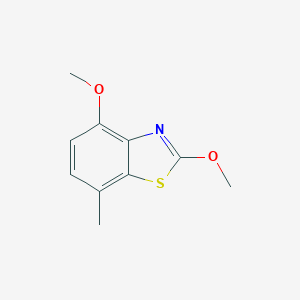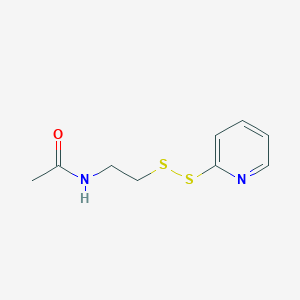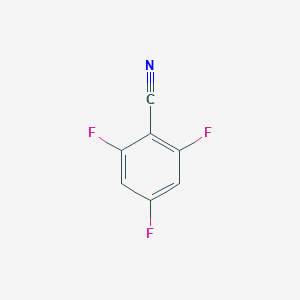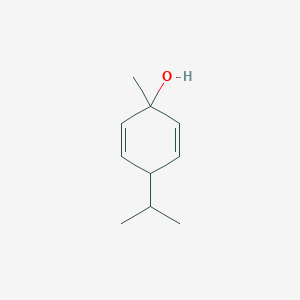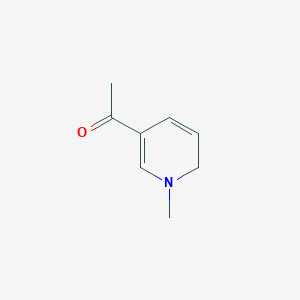
Ethanone, 1-(1,6-dihydro-1-methyl-3-pyridinyl)-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanone, 1-(1,6-dihydro-1-methyl-3-pyridinyl)-(9CI) is a chemical compound that has been extensively studied in scientific research. It is also known as 1,6-Dihydro-1-methyl-3-(2-pyridinyl)-2-pyridinone or 1-Methyl-3-(2-pyridinyl)-1,6-dihydropyridin-2-one. This compound has shown potential in various applications, including medicinal chemistry, biochemistry, and chemical synthesis.
作用機序
The mechanism of action of Ethanone, 1-(1,6-dihydro-1-methyl-3-pyridinyl)-(9CI) is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body, including histone deacetylases and cyclin-dependent kinases. This inhibition leads to the suppression of cell growth and proliferation, making it a potential candidate for cancer therapy.
生化学的および生理学的効果
Ethanone, 1-(1,6-dihydro-1-methyl-3-pyridinyl)-(9CI) has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells by activating certain pathways. It has also been shown to inhibit the growth of tumor cells by inducing cell cycle arrest and suppressing angiogenesis (the formation of new blood vessels).
実験室実験の利点と制限
Ethanone, 1-(1,6-dihydro-1-methyl-3-pyridinyl)-(9CI) has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It also has a high degree of purity, making it suitable for use in biochemical assays and other lab experiments.
However, there are also some limitations to using Ethanone, 1-(1,6-dihydro-1-methyl-3-pyridinyl)-(9CI) in lab experiments. It can be toxic to cells at high concentrations, making it difficult to determine the optimal dosage for experiments. It also has limited solubility in water, which can make it challenging to work with in some assays.
将来の方向性
There are several future directions for research on Ethanone, 1-(1,6-dihydro-1-methyl-3-pyridinyl)-(9CI). One area of interest is its potential use in combination therapy for cancer treatment. It has been shown to enhance the efficacy of other chemotherapeutic agents when used in combination.
Another area of research is the development of new synthesis methods for Ethanone, 1-(1,6-dihydro-1-methyl-3-pyridinyl)-(9CI). This could lead to the production of new derivatives with enhanced properties.
Finally, there is also interest in studying the potential use of Ethanone, 1-(1,6-dihydro-1-methyl-3-pyridinyl)-(9CI) in the treatment of other diseases, such as viral infections and neurodegenerative disorders.
In conclusion, Ethanone, 1-(1,6-dihydro-1-methyl-3-pyridinyl)-(9CI) is a chemical compound with potential applications in medicinal chemistry, biochemistry, and chemical synthesis. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. There are also several future directions for research on this compound, including its potential use in combination therapy for cancer treatment, the development of new synthesis methods, and the treatment of other diseases.
合成法
The synthesis of Ethanone, 1-(1,6-dihydro-1-methyl-3-pyridinyl)-(9CI) involves the reaction of 2-acetylpyridine and methylamine in the presence of a reducing agent. The reaction proceeds through a series of steps, including the formation of an imine intermediate, reduction of the imine to an amine, and cyclization to form the final product.
科学的研究の応用
Ethanone, 1-(1,6-dihydro-1-methyl-3-pyridinyl)-(9CI) has been extensively studied in scientific research for its potential applications in medicinal chemistry. It has been shown to have antitumor, antiviral, and antifungal properties. It has also been studied for its potential use in treating Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
特性
CAS番号 |
100281-01-4 |
|---|---|
製品名 |
Ethanone, 1-(1,6-dihydro-1-methyl-3-pyridinyl)-(9CI) |
分子式 |
C8H11NO |
分子量 |
137.18 g/mol |
IUPAC名 |
1-(1-methyl-2H-pyridin-5-yl)ethanone |
InChI |
InChI=1S/C8H11NO/c1-7(10)8-4-3-5-9(2)6-8/h3-4,6H,5H2,1-2H3 |
InChIキー |
YUDYIGCCMNPJLI-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CN(CC=C1)C |
正規SMILES |
CC(=O)C1=CN(CC=C1)C |
同義語 |
Ethanone, 1-(1,6-dihydro-1-methyl-3-pyridinyl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



